REACTION_CXSMILES
|
[Cl:1][C:2]1[C:15]([O:16][CH3:17])=[C:14]([O:18][CH3:19])[CH:13]=[CH:12][C:3]=1[CH2:4][CH2:5][NH:6][C:7](=O)[O:8]CC.C[Si](C)(C)O[Si](C)(C)C.P(Cl)(Cl)(Cl)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>ClCCl>[Cl:1][C:2]1[C:15]([O:16][CH3:17])=[C:14]([O:18][CH3:19])[CH:13]=[C:12]2[C:3]=1[CH2:4][CH2:5][NH:6][C:7]2=[O:8]
|
Name
|
ethyl 2-chloro-3,4-dimethoxyphenethylcarbamate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CCNC(OCC)=O)C=CC(=C1OC)OC
|
Name
|
|
Quantity
|
7.39 mL
|
Type
|
reactant
|
Smiles
|
C[Si](O[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
6.48 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4.93 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Microwaved at 150° C. (high absorption setting) for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Solvent removed
|
Type
|
ADDITION
|
Details
|
poured on to the ice
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried over magnesium sulfate
|
Type
|
WASH
|
Details
|
chromotagraphed eluting with 0-20% methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2CCNC(C2=CC(=C1OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.407 mmol | |
AMOUNT: MASS | 340 mg | |
YIELD: PERCENTYIELD | 20.24% | |
YIELD: CALCULATEDPERCENTYIELD | 20.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |